N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide
Description
N-{2-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is a hybrid molecule featuring:
- An indole core substituted at the 3-position with a piperazine-carbonyl group.
- A 4-acetylphenyl moiety attached to the piperazine ring.
- A 4-methylbenzamide group at the indole’s 2-position.
This compound’s design integrates pharmacophores known for interactions with kinases, GPCRs (e.g., serotonin/dopamine receptors), and antimicrobial targets. Its structural complexity allows for diverse binding modes, influenced by steric, electronic, and hydrogen-bonding properties of substituents .
Properties
IUPAC Name |
N-[2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-19-7-9-22(10-8-19)28(35)31-26-24-5-3-4-6-25(24)30-27(26)29(36)33-17-15-32(16-18-33)23-13-11-21(12-14-23)20(2)34/h3-14,30H,15-18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLBYVLCFPFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide involves its interaction with specific molecular targets. In the context of medicinal chemistry, it is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and memory in patients with neurological disorders. The molecular pathways involved include binding to the catalytic active site and peripheral anionic site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Piperazine Substituent Modifications
Table 1: Impact of Piperazine Substituents on Binding and Stability
Key Findings :
Benzamide Modifications
Table 2: Benzamide Substituent Effects on Physicochemical Properties
Key Findings :
Indole Core Hybridization
Table 3: Indole Hybridization Strategies
Key Findings :
Binding Affinity and Selectivity
Biological Activity
N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes an indole core, a piperazine ring, and an acetylphenyl group. This unique arrangement is thought to contribute to its biological activity, particularly in relation to its interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide |
| Molecular Formula | C29H28N4O3 |
| Molecular Weight | 468.56 g/mol |
| CAS Number | 1030126-65-8 |
Research indicates that N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide exhibits several biological activities:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which could position it as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary studies suggest it may enhance cholinergic transmission by preventing the breakdown of acetylcholine.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties. For instance, derivatives with piperazine moieties have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa. While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential activity .
- Antioxidant Properties : Some studies indicate that indole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects .
Case Studies and Evaluations
A variety of studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide:
- Neuroprotective Effects : In vitro studies have shown that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, which is critical in the context of neurodegenerative diseases .
- Antimicrobial Efficacy : A study on piperazine derivatives revealed promising results against resistant bacterial strains, suggesting that modifications to the piperazine structure could enhance antimicrobial potency .
Comparative Analysis with Similar Compounds
The following table compares N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide with other known acetylcholinesterase inhibitors:
| Compound | Mechanism | Efficacy (IC50) | Notes |
|---|---|---|---|
| Donepezil | Acetylcholinesterase inhibitor | 0.5 µM | Widely used in Alzheimer's treatment |
| Rivastigmine | Acetylcholinesterase inhibitor | 0.7 µM | Carbamate-based, reversible inhibition |
| N-{...} (current) | Acetylcholinesterase inhibitor | TBD | Potentially selective with reduced side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
